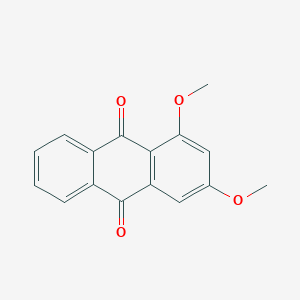

1,3-Dimethoxyanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1989-42-0 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

1,3-dimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 |

InChI Key |

ILRJFVJXKPFIAB-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |

melting_point |

154-155°C |

Other CAS No. |

1989-42-0 |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of 1,3 Dimethoxyanthraquinone

1,3-Dimethoxyanthraquinone has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. Its isolation from these sources is a key area of phytochemical research.

Natural Sources of Anthraquinones

Anthraquinones are widely distributed in nature, with a significant presence in the plant kingdom. They are also produced by various microorganisms.

The Rubiaceae family is a prominent source of anthraquinones, including this compound.

Morinda citrifolia L.: Commonly known as noni, Morinda citrifolia is a fruit-bearing tree in the coffee family. nih.gov Various parts of the plant, including the fruits, roots, and stems, have been found to contain a range of anthraquinones. nih.govbrieflands.com Research has confirmed the presence of this compound in the fruits of M. citrifolia. brieflands.comresearchgate.net

Galium verum L.: Also known as lady's bedstraw, Galium verum is a herbaceous perennial plant. tandfonline.com Phytochemical studies have led to the isolation of several anthraquinones from this species. tandfonline.com Notably, this compound has been reported in Galium verum. nih.govresearchgate.net One study isolated and identified 2-hydroxy-1,3-dimethoxyanthraquinone from G. verum. tandfonline.comnih.govcabidigitallibrary.org

Rubia cordifolia: Often referred to as Indian madder, Rubia cordifolia is a flowering plant in the Rubiaceae family. nih.govnuaxon.com Its roots are a known source of various anthraquinones. plpl.in Investigations have identified this compound in the roots of this plant. nih.govresearchgate.net

Beyond the well-studied Rubiaceae family, other plants also serve as sources of this compound.

Damnacanthus indicus: This medicinal plant, used in Chinese folk medicine, has been found to contain a complex array of anthraquinones. nih.govrsc.org Comprehensive analysis has identified 112 anthraquinones in D. indicus, including 2-Formyl-1,3-dimethoxyanthraquinone. nih.govrsc.org Other related compounds isolated from this plant include 1-hydroxy-2-methoxyanthraquinone (B181168) and 1,3-dihydroxy-2-methoxy-anthraquinone. nih.gov

Table 1: Plant-Derived Sources of this compound and Related Compounds

| Plant Species | Family | Compound(s) Identified | Plant Part |

|---|---|---|---|

| Morinda citrifolia L. | Rubiaceae | This compound | Fruits brieflands.comresearchgate.net |

| Galium verum L. | Rubiaceae | This compound, 2-hydroxy-1,3-dimethoxyanthraquinone | Plant tandfonline.comnih.govresearchgate.netnih.govcabidigitallibrary.org |

| Rubia cordifolia | Rubiaceae | This compound | Roots nih.govresearchgate.net |

| Damnacanthus indicus | Rubiaceae | 2-Formyl-1,3-dimethoxyanthraquinone, 1-hydroxy-2-methoxyanthraquinone, 1,3-dihydroxy-2-methoxy-anthraquinone | Plant nih.govrsc.orgnih.gov |

Microbial Origins: Fungi and Lichens

The production of anthraquinones is not limited to plants; various fungi and lichens also synthesize these compounds. nih.govencyclopedia.pub Fungi, including those from terrestrial and marine environments, are known to produce a diverse range of secondary metabolites, including polyketides from which anthraquinones are derived. nih.govnih.gov Genera such as Aspergillus, Penicillium, and Fusarium have been identified as producers of anthraquinones. nih.govencyclopedia.pub While the general production of anthraquinones by fungi and lichens is well-documented, specific literature detailing the isolation of this compound from these sources is less common.

Marine Organism-Derived Fungi

Fungi isolated from marine environments, including those associated with sponges and marine sediments, are a significant source of bioactive compounds. encyclopedia.pubnih.gov These marine-derived fungi produce a variety of secondary metabolites, including numerous anthraquinones. nih.gov Research has identified many anthraquinone (B42736) derivatives from marine fungi, though specific mention of this compound is not prominent in the reviewed literature. encyclopedia.pubnih.gov

Advanced Extraction Techniques for Anthraquinones

The efficient extraction of anthraquinones from their natural sources is crucial for their study and potential application. Various techniques, ranging from traditional to modern, are employed.

Traditional methods like maceration , Soxhlet extraction , and heat-reflux extraction have been widely used. researchgate.netnih.gov Maceration is suitable for thermosensitive compounds, while Soxhlet extraction is a recognized and effective, though time and solvent-intensive, method. researchgate.net Heat-reflux extraction has been shown to be a highly effective method for recovering certain anthraquinones. nih.gov

More contemporary and "green" techniques have been developed to improve efficiency and reduce environmental impact. chemmethod.com These include:

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles, which enhances the penetration of the solvent into the plant material and improves mass transfer, leading to faster extraction times and reduced solvent consumption. chemmethod.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the plant cell walls to rupture and release the target compounds. researchgate.netchemmethod.comunimma.ac.id This technique is known for its high speed and efficiency. researchgate.netchemmethod.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. chemmethod.comresearchgate.net By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. chemmethod.com

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time and solvent volume. researchgate.net

The choice of extraction method and solvent is critical and depends on the specific anthraquinone and the source material. For instance, ethanol (B145695) has been identified as an effective solvent for extracting anthraquinones from Rheum emodi. nih.gov The polarity of the solvent plays a key role, with non-polar solvents being less effective for more polar anthraquinones. nih.gov

Table 2: Comparison of Anthraquinone Extraction Techniques

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking the plant material in a solvent at room temperature. researchgate.net | Simple, suitable for heat-sensitive compounds. researchgate.net | Time-consuming, may have lower yield. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. researchgate.net | High extraction efficiency. researchgate.net | Time and solvent consuming, not for heat-sensitive compounds. researchgate.net |

| Heat-Reflux Extraction | Boiling a solvent with the plant material and condensing the vapor back into the mixture. nih.gov | High recovery of some anthraquinones. nih.gov | Requires heat, potential for compound degradation. |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. chemmethod.com | Faster extraction, reduced solvent and energy use. chemmethod.com | Potential for degradation of some compounds, scalability can be an issue. chemmethod.com |

| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and plant matrix to release phytochemicals. chemmethod.com | Rapid, efficient, reduced solvent and energy consumption. researchgate.netchemmethod.com | Potential for uneven heating and degradation of sensitive compounds. chemmethod.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a selective solvent. chemmethod.com | High selectivity, environmentally friendly. chemmethod.com | High initial equipment cost. |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures. researchgate.net | Faster, uses less solvent than traditional methods. researchgate.net | Requires specialized equipment. |

Pressurized Fluid Extraction

Pressurized Fluid Extraction (PFE), particularly Pressurized Hot Water Extraction (PHWE), serves as a green technology for isolating anthraquinones from plant materials. nih.govacs.org This method utilizes water at elevated temperatures (typically 100-220°C) and pressures to alter its physical properties. nih.govacs.org As the temperature of water increases, its polarity decreases, making it an effective solvent for less polar compounds like anthraquinones, similar to solvents like methanol (B129727) or ethanol. acs.org

Table 1: Parameters for Pressurized Hot Water Extraction (PHWE) of Anthraquinones from Morinda citrifolia Roots

| Parameter | Conditions Studied | Optimal/Effective Conditions Noted | Reference |

|---|---|---|---|

| Temperature | 110°C, 170°C, 220°C | Yield increased with temperature; highest at 220°C. | nih.gov |

| Pressure | Not specified (sufficient to keep water liquid) | Had no significant effect on extraction in the studied temperature range. | nih.gov |

High-Efficiency Counter-Current Chromatography

High-Efficiency Counter-Current Chromatography (HECCC), often referred to as High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix. tandfonline.comresearchgate.net This method avoids complications such as the irreversible adsorption of the sample onto a solid support, making it highly suitable for separating and purifying natural products like anthraquinones. tandfonline.comresearchgate.net

The core principle of HECCC involves partitioning solutes between two immiscible liquid phases—a stationary phase and a mobile phase. globalresearchonline.net The selection of an appropriate two-phase solvent system is the most critical step for achieving successful separation. tandfonline.com The choice of solvent system is based on the partition coefficients (K values) of the target compounds. By manipulating the solvent composition, compounds with similar polarities can be effectively separated. globalresearchonline.net This technique has been successfully applied to isolate various anthraquinones from crude plant extracts of species such as Rheum, Rhamnus, and Morinda. researchgate.netnih.govnih.gov For instance, a two-phase system of chloroform (B151607)/ethyl acetate/methanol/water was used to separate anthraquinone glycosides from Rheum tanguticum. nih.gov

Table 2: Examples of Solvent Systems Used in HECCC for Anthraquinone Separation

| Plant Source | Solvent System (v/v/v/v) | Target Compounds | Reference |

|---|---|---|---|

| Rheum tanguticum | Chloroform/Ethyl acetate/Methanol/Water (8:1:6:5) | Anthraquinone glycosides | nih.gov |

| Rhamnus purshiana | Chloroform/Methanol/Isopropanol/Water (6:6:1:4) | Cascarosides A-F | nih.gov |

| Rheum officinale | n-Hexane/Ethyl acetate/Methanol/Water (9:1:5:5) | Five anthraquinones | globalresearchonline.net |

Solvent Extraction Methods

Conventional solvent extraction techniques, including reflux and Soxhlet extraction, are widely used for obtaining anthraquinones from plant materials. nih.govthaiscience.info The choice of solvent is paramount and is based on the polarity of the target compounds. mdpi.com Solvents like ethanol, methanol, and chloroform are commonly employed. nih.govresearchgate.net

Studies comparing different extraction methods have shown that the solvent choice significantly affects the yield. For instance, in the extraction of anthraquinones from Rheum emodi, ethanol was identified as the most effective solvent with an optimal solid-to-solvent ratio of 1:20. nih.gov The same study found that heat reflux for 45 minutes provided the highest recovery of 1,8-dihydroxyanthraquinones. nih.govnih.gov A patent describing the extraction of active components from Morinda officinalis outlines a sequential process involving water extraction, followed by reflux with a low-polarity solvent like hexane (B92381) to remove certain components, and finally, reflux with ethanol to obtain the total anthraquinones and iridoid glycosides. google.com

Maceration Techniques

Maceration is a classical and straightforward extraction technique that involves soaking the plant material in a solvent for a specific period at room temperature. nih.gov This method is often used for the initial extraction of crude compounds from plant sources. thaiscience.info The effectiveness of maceration depends on the solvent used and the duration of the process.

For example, the extraction of anthraquinones from the pulp of Cassia fistula pods involved maceration with 70% ethanol until the plant material was exhausted. thaiscience.info This method yielded the highest content of total anthraquinones (including both aglycones and glycosides) compared to other methods like decoction. thaiscience.inforesearchgate.net In another application, the maceration of Rheum emodi powder was performed with ethanol as part of a comparative study of different extraction techniques. nih.gov

Biosynthetic Pathways and Regulation of Anthraquinone Formation

Polyketide Pathway for Anthraquinone (B42736) Biosynthesis

The polyketide pathway is a major route for the formation of a wide array of natural products, including many anthraquinones, particularly in fungi and certain higher plant families like Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.net This pathway is characterized by the assembly of a long carbon chain from simple two-carbon units, which then undergoes cyclization to form the characteristic tricyclic anthraquinone core. researchgate.netnumberanalytics.com Anthraquinones derived from this pathway, such as emodin (B1671224) and chrysophanol (B1684469), typically feature substitutions on both terminal aromatic rings (A and C). researchgate.netfu-berlin.de

Enzymatic Elongation of Acetyl and Malonyl CoA Precursors

The biosynthesis via the polyketide pathway begins with a starter unit, which is typically acetyl-CoA. researchgate.netfrontiersin.org This starter unit is sequentially elongated through the addition of multiple extender units, which are provided by malonyl-CoA. researchgate.netfrontiersin.org The conversion of acetyl-CoA to the more reactive malonyl-CoA is a critical activation step that facilitates the condensation reactions. sips.org.in

This chain elongation is catalyzed by a group of enzymes known as polyketide synthases (PKSs). fu-berlin.de In bacteria, Type II PKS systems are commonly involved in aromatic polyketide synthesis. rsc.org These systems are multi-enzyme complexes where each catalytic function resides on a separate polypeptide. fu-berlin.de The core of a minimal Type II PKS consists of a ketosynthase/chain length factor (KS-CLF) heterodimer and an acyl carrier protein (ACP). mdpi.com The KS-CLF complex is responsible for catalyzing the iterative Claisen-like condensation reactions, where the growing polyketide chain, anchored to the ketosynthase, is extended by a malonyl unit attached to the ACP. mdpi.com This process is repeated, typically involving seven successive decarboxylative condensations of malonyl-CoA units onto one acetyl-CoA starter, to produce a linear octaketide chain—a C16 precursor. researchgate.netfrontiersin.org

Cyclization Processes to Aromatic Anthraquinone Rings

Once the linear polyketide chain reaches its specific length, it is a highly reactive intermediate that must be folded and cyclized to form the stable aromatic rings of the anthraquinone skeleton. sips.org.in This process is not spontaneous and is directed by specific tailoring enzymes, namely aromatases (ARO) and cyclases (CYC), which are often part of the PKS gene cluster. rsc.orgpnas.org These enzymes control the regiospecificity of the intramolecular aldol (B89426) condensations that lead to the formation of the polycyclic structure. pnas.org

The folding of the polyketide chain determines the pattern of cyclization. For many anthraquinones, the octaketide chain undergoes a series of cyclizations and subsequent aromatization reactions. plos.org For instance, the formation of the anthranoid scaffold can proceed through intermediates like atrochrysone (B1255113) carboxylic acid and endocrocin (B1203551) anthrone (B1665570). frontiersin.orgfrontiersin.org In some pathways, additional enzymes like ketoreductases may act on specific ketone groups before or after cyclization, influencing the final structure. pnas.org In certain bacteria, such as Photorhabdus luminescens, an unusual lyase enzyme (AntI) has been identified that catalyzes both the shortening of the polyketide chain and the final ring closure through retro-Claisen and Dieckmann reactions, respectively. rsc.org

Shikimate Pathway for Anthraquinone Biosynthesis

The shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway, is the primary route for the biosynthesis of Rubia-type anthraquinones, which are characteristic of the Rubiaceae plant family. researchgate.netresearchgate.netnih.gov Unlike the polyketide pathway, this route assembles the anthraquinone skeleton from precursors derived from different metabolic origins. Rings A and B of the anthraquinone core originate from shikimic acid and α-ketoglutarate, while Ring C is derived from the isoprenoid pathway. researchgate.netresearchgate.net Anthraquinones produced via this pathway, such as alizarin (B75676) and morindone, are typically substituted only on Ring C. researchgate.net

Role of o-Succinylbenzoic Acid

The formation of rings A and B begins with chorismate, a key branch-point intermediate of the general shikimate pathway. nih.govwikipedia.org The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate, channeling the precursor toward anthraquinone synthesis. researchgate.netnih.gov This step is considered a key regulatory point. nih.govcore.ac.uk

Next, isochorismate is converted to o-succinylbenzoic acid (OSB) by the enzyme o-succinylbenzoate synthase, which uses α-ketoglutarate as a substrate. researchgate.netnih.gov OSB is then activated by the formation of a thioester with coenzyme A, a reaction catalyzed by OSB:CoA ligase, to produce OSB-CoA. researchgate.netresearchgate.net The intramolecular cyclization of OSB-CoA leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes the A and B rings of the anthraquinone scaffold. researchgate.netnih.gov

Prenylation of Naphthoic Acid Derivatives

The final stage in the assembly of the tricyclic skeleton is the formation of Ring C. This involves the prenylation of the 1,4-dihydroxy-2-naphthoic acid (DHNA) intermediate. researchgate.netnih.gov The prenyl donor is typically 3,3-dimethylallyl diphosphate (B83284) (DMAPP), an activated five-carbon isoprene (B109036) unit. researchgate.netbiorxiv.org In plants of the Rubiaceae family, DMAPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov

The attachment of the DMAPP group to DHNA is a crucial, pathway-specific step catalyzed by a prenyltransferase. researchgate.netbiorxiv.org In Rubia cordifolia, a prenyltransferase named RcDT1, belonging to the UbiA superfamily, has been identified to catalyze this key reaction. nih.govbiorxiv.org This enzyme facilitates the prenylation of DHNA at the C-3 position, leading to the formation of a naphthoquinone intermediate. researchgate.netbiorxiv.org Subsequent cyclization and other modifications of this prenylated intermediate result in the final anthraquinone structure. researchgate.net

Genetic and Enzymatic Regulation of Anthraquinone Biosynthesis

The biosynthesis of anthraquinones is a tightly regulated process, controlled at both the genetic and enzymatic levels to manage the flow of precursors from primary metabolism into these specialized secondary metabolic pathways. researchgate.netnih.gov

In the shikimate pathway, the enzyme isochorismate synthase (ICS) is a major point of regulation. nih.gov Its activity often correlates with the rate of anthraquinone accumulation, indicating its role as a gatekeeper enzyme that commits chorismate to the pathway. nih.gov Studies have shown that the expression of genes encoding key enzymes like ICS, OSB synthase, and enzymes of the MEP pathway (such as DXS and DXR) are crucial for anthraquinone production. researchgate.netnih.gov The expression of these genes can be influenced by various factors, including elicitors like methyl jasmonate (MeJA), which has been shown to up-regulate gene expression and increase anthraquinone accumulation in some plant cell cultures. nih.gov

In the polyketide pathway, the genes for PKS enzymes, cyclases, and other tailoring enzymes are typically organized in biosynthetic gene clusters (BGCs). nih.gov This co-localization allows for coordinated regulation of their expression. The regulation can be complex, involving pathway-specific transcriptional regulators. plos.org Furthermore, subsequent modifications of the anthraquinone scaffold, such as glycosylation and methylation, are carried out by enzymes like UDP-glycosyltransferases (UGTs) and methyltransferases, which are encoded by separate genes and add another layer of regulatory control. frontiersin.orgnih.gov The identification of transcription factor families like MYB and bHLH in plants that produce anthraquinones suggests their role in the broader regulatory network controlling the expression of biosynthetic genes. plos.org

Data Tables

Table 1: Key Enzymes and Precursors in the Polyketide Pathway for Anthraquinone Biosynthesis

| Component | Role | Reference(s) |

| Precursors | ||

| Acetyl-CoA | Starter unit for the polyketide chain | researchgate.net, frontiersin.org |

| Malonyl-CoA | Extender units for chain elongation | researchgate.net, frontiersin.org |

| Key Enzymes | ||

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of malonyl-CoA onto the growing chain | fu-berlin.de |

| - KS-CLF | Ketosynthase-Chain Length Factor heterodimer; responsible for chain extension | mdpi.com |

| - ACP | Acyl Carrier Protein; shuttles malonyl extender units | mdpi.com |

| Aromatase (ARO) / Cyclase (CYC) | Catalyze the specific folding and cyclization of the polyketide chain to form aromatic rings | pnas.org, rsc.org |

Table 2: Key Enzymes and Precursors in the Shikimate Pathway for Anthraquinone Biosynthesis

| Component | Role | Reference(s) |

| Precursors | ||

| Chorismate | Primary metabolism branch-point intermediate; precursor for Rings A and B | nih.gov, wikipedia.org |

| o-Succinylbenzoic acid (OSB) | Key intermediate formed from chorismate and α-ketoglutarate | researchgate.net, nih.gov |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Naphthoic acid derivative forming Rings A and B | researchgate.net, nih.gov |

| Dimethylallyl diphosphate (DMAPP) | Isoprenoid unit from the MEP pathway; precursor for Ring C | researchgate.net, biorxiv.org |

| Key Enzymes | ||

| Isochorismate synthase (ICS) | Converts chorismate to isochorismate; key regulatory enzyme | researchgate.net, nih.gov |

| o-Succinylbenzoate synthase | Catalyzes the formation of OSB | researchgate.net, nih.gov |

| OSB:CoA ligase | Activates OSB for cyclization | researchgate.net, researchgate.net |

| Prenyltransferase (e.g., RcDT1) | Attaches the DMAPP unit to DHNA | nih.gov, biorxiv.org |

Metabolomic Profiling of Anthraquinone Production

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to view the production of anthraquinones. foodb.ca This analytical approach offers a functional readout of the cellular state, capturing the complex interplay between the genome, transcriptome, and proteome. frontiersin.org For anthraquinone biosynthesis, metabolomic profiling enables the simultaneous identification and quantification of a wide array of precursor molecules, intermediates, and final products, thereby illuminating the intricacies of their metabolic pathways. frontiersin.orgnih.gov

Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the cornerstones of metabolomic studies of anthraquinones. frontiersin.org Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is a particularly powerful method, offering high sensitivity, selectivity, and the ability to provide crucial structural information for characterizing plant metabolites. rsc.orgrsc.org This technique has been extensively used to profile the complex mixture of anthraquinones in various plant species. rsc.orgrsc.org NMR-based metabolomics, on the other hand, is a non-destructive technique that allows for the simultaneous identification and quantification of metabolites, offering highly reproducible results with minimal sample preparation. researchgate.netnih.gov While often less sensitive than MS, NMR is exceptionally quantitative and provides detailed structural information, making it a valuable complementary tool. frontiersin.orgnih.gov

Research employing these techniques has generated detailed profiles of anthraquinone production in several plant families. For instance, a comprehensive metabolomic analysis of Damnacanthus indicus, a traditional folk medicine, utilized UHPLC-MS to systematically characterize its chemical composition. rsc.orgrsc.org This high-throughput strategy led to the identification of 112 different anthraquinones, which were categorized into rubiadin-type, emodin-type, and other structural classes. rsc.org This detailed profiling not only elucidated the biosynthetic pathways but also allowed for the discrimination of herbs from different geographical origins based on their unique chemical fingerprints, using statistical methods like principal component analysis (PCA) and partial least square discriminant analysis (PLS-DA). rsc.orgrsc.org

Similarly, a widely targeted metabolomic analysis of three Bletilla species using LC-MS/MS identified hundreds of distinct metabolites, revealing significant variations in their profiles. nih.gov This study highlighted differences in the accumulation of various compound classes, including flavonoids and phenolic acids, between the species. nih.gov Notably, the analysis detected anthraquinone derivatives, providing data on their relative abundance and demonstrating the utility of metabolomics in distinguishing between related plant species. nih.gov

In other studies, the integration of metabolomics with transcriptomics (the study of the complete set of RNA transcripts) has provided even deeper insights. By correlating metabolite data with gene expression levels in different tissues or developmental stages, researchers can identify the specific enzymes and genes responsible for anthraquinone biosynthesis. nih.govfrontiersin.org For example, studies in Senna and Rheum species have combined metabolomic data with transcriptome analysis to propose putative biosynthetic pathways and identify key enzymatic steps, such as the O-methylation of emodin to produce physcion. nih.govfrontiersin.org

These metabolomic investigations generate vast datasets that detail the anthraquinone content of an organism. The data below, derived from studies on Damnacanthus indicus and Bletilla species, illustrates the type of information obtained through metabolomic profiling.

Table 1: Selected Anthraquinones Identified in Damnacanthus indicus via UHPLC-MS Analysis rsc.org

| Compound Name | Molecular Formula | Compound Type |

|---|---|---|

| Rubiadin | C15H10O4 | Rubiadin-type |

| Siameaquinone A | C21H20O7 | Emodin-type |

| Morindaparvin A | C15H8O4 | Other |

| 2-Formyl-1,3-dimethoxyanthraquinone | C17H12O5 | Other |

Table 2: Differential Accumulation of an Anthraquinone Derivative in Bletilla Species nih.gov

| Compound Name | Comparison Group | Log2 (Fold Change) | Regulation |

|---|---|---|---|

| 3-hydroxy-1,2-dimethoxy-anthraquinone | Bs_vs_Bo | 12.63 | Up |

| 3-hydroxy-1,2-dimethoxy-anthraquinone | Bs_vs_Bf | -12.92 | Down |

Note: Bs = Bletilla striata, Bo = Bletilla ochracea, Bf = Bletilla formosana. "Up" indicates higher accumulation in the first species of the pair, while "Down" indicates lower accumulation.

Collectively, these findings underscore the critical role of metabolomic profiling in understanding anthraquinone production. By providing a detailed snapshot of the metabolic landscape, these techniques enable the characterization of complex biosynthetic pathways, the discovery of novel compounds, and the establishment of chemical markers for quality control. rsc.org

Synthetic Chemistry and Derivatization Strategies for 1,3 Dimethoxyanthraquinone

Total Synthesis Approaches to Anthraquinones

The construction of the anthraquinone (B42736) framework is a pivotal aspect of accessing its derivatives. Synthetic strategies are often classified as either early-stage or late-stage construction of the tricyclic system.

Early-Stage Anthraquinone Construction

In early-stage approaches, the anthraquinone core is assembled near the beginning of the synthetic sequence. Subsequent reactions then modify the periphery of this pre-formed scaffold to introduce or alter functional groups. This strategy is advantageous when the desired substituents are robust enough to withstand the conditions of further chemical transformations.

Late-Stage Anthraquinone Introduction (e.g., Diels-Alder, Hauser Reactions)

Conversely, late-stage strategies involve the formation of the anthraquinone ring system towards the end of the synthesis. This approach is particularly useful when dealing with sensitive functional groups that might not be compatible with the reagents and conditions required for the initial ring formation. Prominent among these late-stage methods are pericyclic reactions like the Diels-Alder reaction and annulation reactions such as the Hauser annulation. nih.gov

The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for constructing the central ring of the anthraquinone skeleton. royalsocietypublishing.org This reaction typically involves a suitably substituted naphthoquinone acting as the dienophile and a diene, which upon cycloaddition and subsequent oxidation, yields the anthraquinone core. The regioselectivity of the Diels-Alder reaction is a critical consideration, particularly when using unsymmetrically substituted reactants. acs.org

The Hauser annulation (or Hauser-Kraus annulation) is another key method for the late-stage construction of anthraquinone derivatives. nih.govchem-station.com This reaction involves the annulation of a phthalide (B148349) anion with a Michael acceptor, such as an α,β-unsaturated carbonyl compound, to form a hydroquinone (B1673460) derivative that can be oxidized to the corresponding anthraquinone. nih.govchem-station.com This method is particularly valuable for the synthesis of highly functionalized anthraquinones. researchgate.net

Specific Synthesis of 1,3-Dimethoxyanthraquinone

The synthesis of this compound can be achieved through several specific methodologies, each with its own set of advantages and applications.

Friedel-Crafts Acylation Condensation Methodologies

A classical and widely used method for the synthesis of anthraquinones is the Friedel-Crafts acylation . nih.gov This reaction typically involves the acylation of an aromatic substrate with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by an intramolecular cyclization of the resulting benzoylbenzoic acid. nih.govgoogle.com

For the synthesis of this compound, this would conceptually involve the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with phthalic anhydride. The electron-donating methoxy (B1213986) groups in 1,3-dimethoxybenzene activate the aromatic ring towards electrophilic substitution. The initial acylation is expected to occur at the position para to one methoxy group and ortho to the other, due to steric and electronic effects. The resulting 2-benzoyl-3,5-dimethoxybenzoic acid would then be cyclized under acidic conditions to yield this compound.

| Step | Reactants | Catalyst/Reagent | Product |

| 1. Acylation | 1,3-Dimethoxybenzene, Phthalic Anhydride | AlCl₃ | 2-(2,4-dimethoxybenzoyl)benzoic acid |

| 2. Cyclization | 2-(2,4-dimethoxybenzoyl)benzoic acid | H₂SO₄ | This compound |

This table outlines the conceptual steps for the Friedel-Crafts synthesis of this compound.

Montmorillonite (B579905) Clay-Mediated Synthesis

In recent years, the use of solid acid catalysts, such as montmorillonite clays (B1170129) (e.g., K-10 and KSF), has gained traction in organic synthesis as an environmentally benign alternative to traditional Lewis acids. rsc.orgsav.sk These clays can catalyze Friedel-Crafts type acylations under milder conditions and often with improved selectivity. researchgate.netabo.fi The acidic sites on the clay surface facilitate the reaction, and the heterogeneous nature of the catalyst allows for easier separation from the reaction mixture. mdpi.com While specific examples for the synthesis of this compound using this method are not extensively detailed in the literature, the general applicability of montmorillonite clays to Friedel-Crafts acylations suggests its potential utility in this synthesis. researchgate.net

| Catalyst | Reaction Type | Advantages |

| Montmorillonite K-10 | Friedel-Crafts Acylation | Heterogeneous, reusable, milder conditions, environmentally friendly |

| Montmorillonite KSF | Friedel-Crafts Acylation | Heterogeneous, reusable, milder conditions, environmentally friendly |

This table summarizes the potential application of montmorillonite clays in the synthesis of anthraquinone derivatives.

Methylation of Dihydroxyanthraquinone Precursors

An alternative and often preferred route to this compound is the methylation of its corresponding dihydroxy precursor, 1,3-dihydroxyanthraquinone (also known as xanthopurpurin). wikipedia.org This precursor can be synthesized via the condensation of phthalic anhydride with resorcinol (B1680541) in the presence of an acid catalyst. wpmucdn.com

The subsequent methylation of both hydroxyl groups of 1,3-dihydroxyanthraquinone is typically achieved using a methylating agent in the presence of a base. researchgate.net Common methylating agents include methyl iodide or dimethyl sulfate. researchgate.net The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to deprotonate the phenolic hydroxyl groups, thereby facilitating nucleophilic attack on the methylating agent. researchgate.netresearchgate.net

Typical Methylation Conditions:

| Dihydroxyanthraquinone | Methylating Agent | Base | Solvent | Product |

| 1,3-Dihydroxyanthraquinone | Methyl Iodide | K₂CO₃ | DMF | This compound |

| 1,3-Dihydroxyanthraquinone | Dimethyl Sulfate | K₂CO₃ | Acetone | This compound |

This table presents common reagent combinations for the methylation of 1,3-dihydroxyanthraquinone.

The choice of reaction conditions, including the base and solvent, can influence the efficiency of the methylation. Anhydrous conditions are generally preferred to prevent side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete methylation. researchgate.net

Functionalization and Derivatization of Anthraquinone Core Structures

The modification of the anthraquinone skeleton is a pivotal step in creating structural diversity and modulating the physicochemical and biological properties of the resulting molecules. researchgate.net Strategies for derivatization often involve the introduction of functional groups that can serve as handles for further chemical transformations, the formation of new carbon-carbon bonds to extend the molecular framework, and the strategic manipulation of the quinone’s oxidation state to influence reactivity. colab.wsresearchgate.net

The introduction of functional groups onto the anthraquinone nucleus is a primary strategy for derivatization. Halogenation is a traditional and effective method for preparing reactive intermediates. colab.ws Chloro, bromo, and iodo derivatives of anthraquinone can be synthesized through electrophilic halogenation, particularly on rings bearing strong electron-donating substituents like hydroxyl or amino groups. colab.ws Halogen atoms can also be introduced during the construction of the anthraquinone core itself or via nucleophilic substitution of other groups. colab.ws These halogenated anthraquinones are valuable precursors for subsequent cross-coupling reactions or nucleophilic substitutions. colab.wsdergipark.org.tr

In contrast, direct C-C bond formation reactions like Friedel-Crafts alkylation or Mannich aminomethylation are generally not feasible on the anthraquinone core due to the deactivating effect of the carbonyl groups. colab.ws The Mannich reaction, which introduces an aminoalkyl substituent, can typically only be achieved on anthraquinones that possess strong activating substituents. colab.ws A successful workaround is the Marschalk reaction, which involves the initial reduction of the anthraquinone to its more reactive leuco form (a dihydroanthraquinone). colab.ws In this reduced state, electrophilic substitution reactions such as aminomethylation or hydroxymethylation can proceed, after which the intermediate is re-oxidized to restore the anthraquinone structure. colab.ws

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. nih.gov In the context of anthraquinone chemistry, transition metal-catalyzed cross-coupling reactions are particularly powerful tools. nih.govmdpi.com

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a robust and versatile method widely employed in organic synthesis. mdpi.com The reaction is typically catalyzed by a palladium complex with a copper co-catalyst and is carried out under mild conditions. wikipedia.orgokstate.edu This methodology is highly applicable to the derivatization of anthraquinones. By first halogenating the anthraquinone core, as described in section 4.3.1, a reactive aryl halide is generated. This intermediate can then undergo a Sonogashira coupling with a variety of terminal alkynes to produce alkynyl-substituted anthraquinone derivatives, significantly expanding the structural diversity of the scaffold.

Electron transfer processes offer an alternative pathway for creating functionalized anthraquinones. nih.govresearchgate.net A notable example involves the radical nucleophilic substitution (SRN1) mechanism. researchgate.net Research has demonstrated that highly functionalized quinones can be prepared through the reaction of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with various nitronate anions under electron transfer conditions. nih.govresearchgate.net This bis-SRN1 mechanism allows for the formation of new C-C bonds, yielding bis-C-alkylated products in excellent yields. nih.gov The reaction can be extended to sulfur-centered nucleophiles, such as sulfinate sodium salts, to produce bis-S-alkylated compounds, thereby forming C-S bonds. nih.gov

Table 1: Examples of Functionalized Anthraquinones via Electron Transfer Reactions

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone | 2-nitropropane anion | 7a (bis-C-alkylation product) | 88% |

| 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone | Toluensulfinic acid sodium salt | 7g (bis-S-alkylated product) | 73% |

| 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone | Butanesulfinic acid sodium salt | 7h (bis-S-alkylated product) | 96% |

Data sourced from Beziane et al. (2005). nih.gov

The redox chemistry of the anthraquinone core is central to both its synthesis and derivatization. researchgate.netgoogle.com The industrial synthesis of anthraquinone itself is achieved through the oxidation of anthracene, often using reagents like chromic acid or catalytic systems with oxidants like hydrogen peroxide. google.comgoogle.com

Conversely, the reduction of the anthraquinone to its hydroquinone (leuco) form is a key synthetic strategy to modulate its reactivity. colab.ws As previously mentioned in the context of the Marschalk reaction, this reduction temporarily disrupts the conjugated quinone system, rendering the aromatic rings more electron-rich and thus more susceptible to electrophilic attack. colab.ws Once the desired functionalization (e.g., alkylation) is complete, the hydroquinone is easily oxidized back to the stable anthraquinone state, often simply by exposure to air or by using a mild oxidizing agent. colab.ws This manipulation of oxidation states provides a critical tool for achieving substitutions that are otherwise difficult on the electron-deficient anthraquinone core. colab.ws The process of hydrogen peroxide production via the anthraquinone process also relies on the hydrogenation and subsequent oxidation of alkylated anthraquinones. eurochemengineering.com

C-C Bond Formation Methodologies

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound often begins with corresponding dihydroxyanthraquinone precursors. A common method for preparing alkoxy-anthraquinones is the Williamson ether synthesis, where a dihydroxyanthraquinone is treated with an alkyl halide in the presence of a base. arkat-usa.org For instance, various 1,4-bis(benzyloxy)anthracene-9,10-dione derivatives have been synthesized by reacting 1,4-dihydroxyanthraquinone (quinizarin) with different substituted benzyl (B1604629) chlorides in the presence of potassium carbonate. arkat-usa.org A similar approach could be applied to 1,3-dihydroxyanthraquinone to yield 1,3-dialkoxy derivatives.

Further derivatization can be achieved through nucleophilic substitution reactions. For example, aminoanthraquinone derivatives can be synthesized from methoxy-substituted precursors. mdpi.com In one study, 1,4-dimethoxyanthracene-9,10-dione was treated with butylamine (B146782) in the presence of a catalyst to produce amin-substituted products. mdpi.com Thioanthraquinone analogs can also be synthesized through the nucleophilic substitution of halogenated anthraquinones. dergipark.org.trlew.ro For instance, 1,5-dichloroanthraquinone (B31372) has been reacted with various bioactive thiols to yield new thioanthraquinone analogs. dergipark.org.tr These methods highlight general strategies that are applicable for creating a wide array of functionalized analogs based on the core anthraquinone structure.

Table 2: Synthesis of Substituted Anthraquinone Derivatives

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | 4-Methoxybenzyl chloride | 1,4-Bis((4-methoxybenzyl)oxy)anthracene-9,10-dione | arkat-usa.org |

| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine | 2-(Butylamino)anthracene-9,10-dione | mdpi.com |

| 1,5-Dichloroanthraquinone | Bioactive thiols | Thioanthraquinone analogs | dergipark.org.tr |

2-Bromomethyl-1,3-dimethoxyanthraquinone Synthesis

The synthesis of 2-bromomethyl-1,3-dimethoxyanthraquinone is typically achieved through a free-radical bromination of the benzylic methyl group of 2-methyl-1,3-dimethoxyanthraquinone. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution on the electron-rich anthraquinone core. chemistrysteps.comchadsprep.com The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) under reflux conditions. chemspider.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material.

The general reaction scheme is as follows:

Starting Material: 2-Methyl-1,3-dimethoxyanthraquinone

Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or dibenzoyl peroxide)

Solvent: Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Conditions: Reflux

Table 1: Synthesis of 2-Bromomethyl-1,3-dimethoxyanthraquinone

| Starting Material | Reagents | Initiator | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Methyl-1,3-dimethoxyanthraquinone | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide or AIBN | Carbon tetrachloride | Reflux | 2-Bromomethyl-1,3-dimethoxyanthraquinone | chemistrysteps.comchemspider.com |

Upon completion, the reaction mixture is typically cooled, and the succinimide (B58015) byproduct is filtered off. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2-bromomethyl-1,3-dimethoxyanthraquinone. chemspider.com

2-Hydroxymethyl-1,3-dimethoxyanthraquinone Synthesis

The synthesis of 2-hydroxymethyl-1,3-dimethoxyanthraquinone is generally accomplished through the hydrolysis of the corresponding 2-bromomethyl derivative. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group.

The hydrolysis can be carried out under various conditions, often involving the use of a weak base in an aqueous solvent mixture. For instance, the reaction can be performed using aqueous sodium or potassium carbonate, or silver nitrate (B79036) in aqueous acetone. The choice of conditions depends on the substrate's sensitivity to stronger bases, which could potentially lead to side reactions.

A typical procedure involves dissolving 2-bromomethyl-1,3-dimethoxyanthraquinone in a suitable solvent mixture, such as acetone/water or THF/water, and treating it with a hydrolyzing agent. The reaction is often heated to ensure a reasonable reaction rate.

Starting Material: 2-Bromomethyl-1,3-dimethoxyanthraquinone

Reagents: Aqueous base (e.g., Na₂CO₃, K₂CO₃) or a source of hydroxide (B78521) ions.

Solvent: A mixture of an organic solvent and water (e.g., acetone/water, THF/water).

Conditions: Heating under reflux.

Table 2: Synthesis of 2-Hydroxymethyl-1,3-dimethoxyanthraquinone

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | Aqueous Na₂CO₃ or K₂CO₃ | Acetone/Water or THF/Water | Reflux | 2-Hydroxymethyl-1,3-dimethoxyanthraquinone |

After the reaction is complete, the product is isolated by removing the organic solvent and extracting the aqueous phase. Purification is typically achieved through recrystallization from a suitable solvent.

2-Formyl-1,3-dimethoxyanthraquinone Synthesis

The synthesis of 2-formyl-1,3-dimethoxyanthraquinone involves the oxidation of the corresponding 2-hydroxymethyl derivative. This transformation converts the primary alcohol into an aldehyde.

A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Common reagents for this type of oxidation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂). The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature.

Starting Material: 2-Hydroxymethyl-1,3-dimethoxyanthraquinone

Reagents: Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or Manganese dioxide (MnO₂)

Solvent: Anhydrous dichloromethane (CH₂Cl₂)

Conditions: Room temperature

Table 3: Synthesis of 2-Formyl-1,3-dimethoxyanthraquinone

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Hydroxymethyl-1,3-dimethoxyanthraquinone | PCC, PDC, or MnO₂ | Dichloromethane | Room Temperature | 2-Formyl-1,3-dimethoxyanthraquinone |

The reaction is monitored by TLC, and upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. Purification of the resulting aldehyde is typically performed by column chromatography.

Dimeric and Multi-Linked Anthraquinone Systems

The construction of dimeric and multi-linked anthraquinone systems is a significant area of synthetic chemistry, often aimed at mimicking or creating novel, biologically active natural products. nih.gov These complex molecules can be formed through various coupling strategies, which can be broadly categorized based on the nature of the linkage between the anthraquinone units.

One common approach to forming C-C bonded dimers is through oxidative coupling reactions. nih.gov For instance, phenolic anthraquinone derivatives can be coupled in the presence of an oxidizing agent. Another strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. In this approach, a halogenated anthraquinone derivative is coupled with an organometallic anthraquinone species (e.g., a boronic acid or a stannane (B1208499) derivative). nih.gov

For the this compound system, the functionalized derivatives described in the preceding sections can serve as valuable precursors for dimerization. For example, 2-bromomethyl-1,3-dimethoxyanthraquinone could potentially undergo coupling reactions to form an ethane-linked dimer. Similarly, 2-formyl-1,3-dimethoxyanthraquinone can be used in reactions like McMurry coupling to generate an alkene-linked dimer.

The synthesis of these larger, more complex systems often requires careful planning of the synthetic route to ensure regioselectivity and to manage the reactivity of the various functional groups present on the anthraquinone core. The diversity of anthraquinone-based natural products, which includes monomeric, dimeric mono-linked, and dimeric multi-linked structures, provides inspiration for the design and synthesis of novel dimeric systems based on the this compound scaffold. nih.gov

Spectroscopic and Advanced Analytical Characterization of 1,3 Dimethoxyanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-Dimethoxyanthraquinone. Both one-dimensional (1D) and two-dimensional (2D) NMR methods provide detailed information about the carbon skeleton and the placement of protons.

1D and 2D NMR Techniques

¹H-NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. Aromatic protons typically appear in the downfield region between δ 7.26 and δ 8.30 ppm. The two methoxy groups give rise to sharp singlet signals at approximately δ 3.97 and δ 4.05 ppm. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons (C=O) of the anthraquinone (B42736) core are characteristically found at the most downfield chemical shifts. Aromatic carbons and the carbons of the methoxy groups also show distinct signals. nih.govrsc.org

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, several 2D NMR experiments are employed. acs.orgebi.ac.ukyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic rings. acs.orgebi.ac.ukyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. acs.orgebi.ac.ukyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It helps to piece together the entire molecular structure by showing correlations between protons and non-protonated carbons, such as the carbonyl carbons and the carbons bearing the methoxy groups. acs.orgebi.ac.ukyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure of the molecule. acs.orgebi.ac.ukresearchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations |

|---|---|---|---|

| 1-OCH₃ | 4.05 (s) | - | C-1 |

| 3-OCH₃ | 3.97 (s) | - | C-3 |

| H-4 | 7.26 (s) | - | C-2, C-3, C-4a, C-9a |

| H-5 | 8.25 (d) | - | C-6, C-7, C-8a, C-10 |

| H-6 | 7.75-7.80 (m) | - | C-5, C-7, C-8, C-8a |

| H-7 | 7.75-7.80 (m) | - | C-5, C-6, C-8, C-8a |

| H-8 | 8.30 (d) | - | C-6, C-7, C-8a, C-9 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.comnih.govcore.ac.uk

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement of the parent ion. measurlabs.comalgimed.com For this compound (C₁₆H₁₂O₄), the exact mass can be determined with high precision, which helps in confirming the molecular formula. nih.govuni.lu The calculated monoisotopic mass of this compound is 268.07355886 Da. nih.gov HRESIMS analysis would show a molecular ion peak [M+H]⁺ at m/z 269.08083. uni.lu

Molecular Networking Applications

Mass spectrometry data, particularly from tandem MS (MS/MS) experiments, can be used in molecular networking. This computational approach organizes MS/MS data based on spectral similarity, clustering structurally related molecules. In the context of natural product analysis, molecular networking has been used to identify and classify different types of anthraquinones in complex mixtures. nih.gov For instance, in studies of plant extracts, this compound and its derivatives would cluster together, facilitating their identification and characterization within a large dataset. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. core.ac.uk The IR spectrum of this compound, typically recorded as a KBr disc, shows characteristic absorption bands. mdpi.com Key absorptions include:

C-H stretching (aromatic and aliphatic): Around 2938 cm⁻¹ for the methoxy groups. mdpi.com

C=O stretching (non-chelated ketone): A strong absorption band around 1670 cm⁻¹. mdpi.com

C=C stretching (aromatic): Absorptions in the region of 1589 cm⁻¹. mdpi.com

C-O stretching (ether): Bands around 1330, 1288, and 1231 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2938 |

| C=O stretch (non-chelated) | 1670 |

| C=C stretch (aromatic) | 1589 |

| C-O stretch (ether) | 1330, 1288, 1231 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is characterized by several absorption bands that are indicative of its extended conjugated system. The anthraquinone chromophore gives rise to characteristic absorptions. The exact positions and intensities of these bands can be influenced by the solvent and the substitution pattern on the anthraquinone core. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for the parent this compound is not widely published, analysis of closely related derivatives provides critical insights into the core anthraquinone structure.

Research on intermediates such as 2-bromomethyl-1,3-dimethoxyanthraquinone has utilized single-crystal X-ray diffraction to confirm its molecular structure. mdpi.comsemanticscholar.org In one study, the structure was solved by direct methods and refined on F² by full-matrix least-squares methods. mdpi.com The data for this derivative was collected at 100K using a Bruker APEXII with a CCD area-detector X-ray diffractometer. mdpi.com Such analyses confirm the planarity of the anthraquinone ring system, a characteristic feature of this class of compounds. mdpi.com

For instance, the analysis of a related compound, 3-Hydroxy-1,2-dimethoxyanthraquinone, revealed an almost planar anthraquinone ring system with a very small dihedral angle (1.12 (4)°) between the two benzene (B151609) rings. iucr.orgnih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds and weak π–π stacking interactions. iucr.orgnih.govresearchgate.net Although this data pertains to a different isomer, it illustrates the type of detailed structural information that X-ray crystallography can provide for this compound family.

Table 1: Crystal Data and Structure Refinement for 2-bromomethyl-1,3-dimethoxyanthraquinone (5)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₃BrO₄ |

| Formula Weight | 361.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | a = 11.258(3) Å, α = 90° b = 15.356(4) Å, β = 100.914(5)° c = 8.583(2) Å, γ = 90° |

| Volume | 1455.0(6) ų |

| Z | 4 |

| Density (calculated) | 1.649 Mg/m³ |

This table presents crystallographic data for a derivative, 2-bromomethyl-1,3-dimethoxyanthraquinone, as specific data for the parent compound is not available. mdpi.com

Chromatographic Techniques for Purity and Identification

Chromatography is an essential tool for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts. saiflucknow.org Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthraquinones. nih.govtorontech.com It is widely used for both qualitative and quantitative assessment due to its high resolving power and sensitivity. cabidigitallibrary.org For compounds like this compound, which has been identified in plants such as Morinda citrifolia, HPLC methods are developed to separate it from other related anthraquinones. researchgate.net

A typical HPLC analysis involves a reversed-phase column (e.g., C18) and a gradient elution system. cabidigitallibrary.org The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). cabidigitallibrary.orgajol.info Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as the anthraquinone chromophore absorbs strongly in the UV-visible region. cabidigitallibrary.org The retention time of the peak corresponding to this compound, when compared to a reference standard, allows for its identification, while the peak area provides quantitative information. torontech.com

Table 2: Typical Parameters for HPLC Analysis of Anthraquinones

| Parameter | Common Conditions |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18, C8 |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis, Diode Array Detector (DAD), PDA |

| Injection Volume | 5 - 20 µL |

This table outlines general conditions applicable for the HPLC analysis of anthraquinones, including this compound. cabidigitallibrary.orgajol.info

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for creating chemical fingerprints of botanical materials. scielo.brijper.org It allows for the simultaneous analysis of multiple samples and standards on a single plate, making it efficient for screening and quality control. jfda-online.com An HPTLC fingerprint can help identify this compound in an extract and differentiate the source plant from potential adulterants. phytojournal.com

The process involves applying the sample extract as a band onto an HPTLC plate coated with a stationary phase like silica (B1680970) gel. scielo.br The plate is then developed in a chamber with a suitable mobile phase, which is typically a mixture of non-polar and polar solvents. ijper.org After development, the separated bands are visualized under UV light (e.g., at 254 nm or 366 nm) or after derivatization with a spray reagent (e.g., anisaldehyde-sulfuric acid) that reacts with the compounds to produce colored spots. phytojournal.comnutraceuticalbusinessreview.com The Rf value (retention factor) and the color of the band corresponding to this compound are compared with a reference standard for identification. nutraceuticalbusinessreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. saiflucknow.org This hyphenated technique is exceptionally powerful for the unambiguous identification of compounds in complex mixtures, even at trace levels. cdri.res.in LC-MS provides not only the retention time from the LC separation but also the mass-to-charge ratio (m/z) of the compound and its fragments. saiflucknow.org

For this compound (C₁₆H₁₂O₄, Monoisotopic Mass: 268.0736 Da), LC-MS analysis can confirm its molecular weight. nih.gov In positive ion mode electrospray ionization (ESI+), it is typically detected as a protonated molecule [M+H]⁺ at m/z 269.0808. uni.lu Other adducts, such as with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, may also be observed. saiflucknow.orguni.lu Further structural confirmation can be achieved using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, providing a structural fingerprint of the molecule. cdri.res.inunitn.it

Table 3: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 269.08083 | 155.4 |

| [M+Na]⁺ | 291.06277 | 166.3 |

| [M+K]⁺ | 307.03671 | 162.8 |

| [M+NH₄]⁺ | 286.10737 | 174.5 |

| [M-H]⁻ | 267.06627 | 161.7 |

This table shows predicted mass-to-charge ratios and collision cross-section values for various adducts of this compound, which are useful in its identification via LC-MS. uni.lu

Structure Activity Relationship Sar Studies of 1,3 Dimethoxyanthraquinone and Its Analogs

Impact of Substituent Position and Type on Biological Activities

The type and placement of substituents on the anthraquinone (B42736) skeleton are determinant factors for the compound's biological profile, including its cytotoxic, antibacterial, and anti-inflammatory effects.

The presence and position of methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups are critical in modulating the biological activity of anthraquinone derivatives. Studies have shown that the flanking methoxy or hydroxyl groups at the C-1 and C-3 positions, as seen in the 1,3-dimethoxyanthraquinone scaffold, contribute significantly to the cytotoxic activity of this class of compounds. researchgate.net For instance, this compound exhibits superior anticancer activity compared to its 1,8-dimethoxy isomer, which is attributed to reduced steric hindrance at the 1 and 3 positions. The polarity imparted by these substituents is also a key factor; stronger polarity in anthraquinone substituents often correlates with more potent antibacterial effects. nih.gov

In the context of anti-inflammatory action, the ortho-positioning of methoxyl and phenolic hydroxyl groups in the A ring of the anthraquinone structure has been identified as essential for nitric oxide (NO) inhibitory activity. mdpi.com Furthermore, a hydroxyl group at the C-6 or C-7 position appears to enhance this inhibitory activity, while a hydroxyl group at C-5 or C-8 has the opposite effect. mdpi.com For antiplasmodial activity, the arrangement of substituents is also crucial. Dihydroxylanthraquinones show favorable activity when the hydroxyl groups are meta-arranged and symmetrical to a methyl group at C-6, whereas dimethoxyanthraquinones are more potent when the methoxy groups are ortho-arranged at C-1 and C-2. uitm.edu.my The antioxidant activity of anthraquinones is also closely tied to the number and position of phenolic hydroxyl groups. mdpi.com

The introduction of specific electrophilic groups, such as bromomethyl (–CH₂Br) and formyl (–CHO), at strategic positions on the this compound framework has a profound impact on cytotoxicity. Research has consistently identified the bromomethyl group at the C-2 position as a key pharmacophore for exerting potent cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The high reactivity of the bromomethyl group likely facilitates covalent interactions with biological macromolecules within cancer cells, leading to cell death.

Similarly, the formyl group at C-2 is considered an important feature for anticancer activity. nih.gov Damnacanthal (B136030), a naturally occurring anthraquinone which contains a formyl group at C-2, a methoxy group at C-1, and a hydroxyl group at C-3, is noted for its significant cytotoxicity. nih.govresearchgate.net These findings suggest that modifications at the C-2 position of the 1,3-dioxyanthraquinone skeleton with electron-withdrawing and reactive groups are a viable strategy for developing powerful anticancer agents.

Beyond hydroxyl, methoxy, bromomethyl, and formyl groups, other side chains and functional groups also play a role in the biological activity of anthraquinone analogs. The introduction of short side chains to the benzoquinone ring can increase the cytotoxicity of certain anthraquinone derivatives. frontiersin.org For example, the substitution of di-isopentenyl groups has been shown to improve the antibacterial activity of anthraquinone derivatives. nih.gov The length of side chains containing diethyl groups has also been studied to determine its effect on binding affinity to G-quadruplex DNA, a target for anticancer drugs. nih.gov

The presence of oxygen within a side chain may also be a factor in the antioxidant activity of these compounds. rsc.org The development of methodologies for introducing a wide array of functional groups and forming various chemical bonds (C–C, C–N, C–O, etc.) with the anthraquinone core is a fundamental area of research for creating structural diversity and discovering new derivatives with targeted biological properties. colab.ws

Comparative Analysis of Biological Potency among Derivatives

Direct comparison of the biological potency of various this compound derivatives reveals clear structure-activity trends. Cytotoxicity assays, typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth), provide a quantitative measure for this comparison.

Studies consistently show that 2-bromomethyl-1,3-dimethoxyanthraquinone is one of the most potent cytotoxic compounds in this series, displaying IC₅₀ values in the low micromolar range against multiple cancer cell lines. researchgate.netnih.govresearchgate.net Its high activity underscores the importance of the C-2 bromomethyl group. researchgate.net In comparison, analogs with other substituents at the C-2 position, such as a hydroxymethyl (–CH₂OH) or methyl (–CH₃) group, generally exhibit lower, though still moderate, cytotoxicity. nih.govresearchgate.net For example, 2-hydroxymethyl-1,3-dimethoxyanthraquinone and 2-formyl-1,3-dimethoxyanthraquinone show moderate activity. nih.govmdpi.com

The natural product damnacanthal (1-methoxy-3-hydroxy-2-formylanthraquinone) is also found to be highly cytotoxic, often serving as a benchmark for this class of compounds. nih.govresearchgate.net The unsubstituted This compound itself demonstrates good cytotoxic effects against cancer cell lines like MCF-7 and K-562. nih.govresearchgate.net

The table below summarizes the cytotoxic activities (IC₅₀ values) of several this compound analogs against human breast (MCF-7) and leukemia (K-562) cancer cell lines, illustrating the impact of different substituents.

| Compound Name | Substituents | IC₅₀ (μg/mL) vs MCF-7 | IC₅₀ (μg/mL) vs K-562 |

| Damnacanthal | 1-OCH₃, 2-CHO, 3-OH | 3.80 ± 0.57 | 5.50 ± 1.26 |

| 1,3-Dimethoxy-2-methylanthraquinone | 1,3-di-OCH₃, 2-CH₃ | 9.40 ± 3.51 | 28.40 ± 2.33 |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | 1,3-di-OCH₃, 2-CH₂Br | 5.70 ± 0.21 | 8.50 ± 1.18 |

| 2-Hydroxymethyl-1,3-dimethoxyanthraquinone | 1,3-di-OCH₃, 2-CH₂OH | 12.10 ± 0.14 | 14.00 ± 2.13 |

| 2-Formyl-1,3-dimethoxyanthraquinone | 1,3-di-OCH₃, 2-CHO | 13.10 ± 1.02 | 14.80 ± 0.74 |

| This compound | 1,3-di-OCH₃ | 6.50 ± 0.66 | 5.90 ± 0.95 |

| 1,3-Dihydroxyanthraquinone | 1,3-di-OH | 19.70 ± 0.35 | 14.50 ± 1.28 |

| Data sourced from nih.govresearchgate.net |

This comparative analysis clearly demonstrates that specific substitutions, particularly the bromomethyl group at C-2, significantly enhance the cytotoxic potency of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. tandfonline.com For anthraquinone derivatives, QSAR models have been developed to understand the structural requirements for various biological endpoints.

These models use computed molecular descriptors to build a mathematical relationship with observed activities. For instance, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of anthraquinone derivatives to probe their structure-activity relationships as inhibitors of specific enzymes, such as phosphoglycerate mutase 1 (PGAM1), an attractive target in cancer therapy. frontiersin.orgnih.gov Such models have shown good predictive power and provide theoretical guidance for the rational design of new, more potent inhibitors. frontiersin.org

QSAR studies have also been employed to explain the estrogenic activity of anthraquinones. acs.org By combining molecular docking simulations with the calculation of specific molecular parameters, a QSAR model was developed that highlighted the importance of factors like polarizability, binding energy to the estrogen receptor α (ERα), and molecular surface potentials in governing estrogenicity. acs.org These in silico approaches are invaluable for systematically exploring the structure-activity landscape, predicting the activity of novel compounds, and prioritizing synthetic efforts towards derivatives with improved therapeutic potential.

Mechanistic Investigations of Biological Activities in Vitro

Molecular Target Identification and Pathway Modulation

Research into 1,3-Dimethoxyanthraquinone has explored its interaction with key cellular components, primarily enzymes and nucleic acids, to understand the basis of its biological activity.

The ability of a compound to inhibit specific enzymes is a crucial aspect of its mechanism of action. Studies have investigated the effect of this compound and its analogues on several important enzyme classes.

Topoisomerases are enzymes that manage the topology of DNA and are vital targets in cancer therapy. wikipedia.org They work by creating transient breaks in the DNA backbone to allow for strand passage, which relaxes supercoils during processes like replication and transcription. wikipedia.orgencyclopedia.pub Inhibitors of these enzymes, often called topoisomerase poisons, function by stabilizing the temporary complex formed between the topoisomerase and DNA, which prevents the re-ligation of the DNA strands and leads to cell death. wikipedia.org

While various anthraquinone (B42736) derivatives are known to function as topoisomerase inhibitors, direct evidence for this compound is limited in the available literature. However, one study noted that a deoxyguanosine adduct of the compound, specifically an N2-methyl(this compound)-dG adduct, was capable of completely blocking the activity of the enzyme PrimPol. researcher.life

Lymphocyte-specific protein tyrosine kinase (p56lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. nih.gov Its inhibition is a target for modulating immune responses and for anticancer effects. sigmaaldrich.com While the related natural product damnacanthal (B136030) is a potent inhibitor of p56lck, direct enzymatic inhibition data for this compound is not specified in the retrieved literature. nih.gov However, its cytotoxic activity against certain cancer cell lines has been documented, which may be linked to various mechanisms, including but not limited to enzyme inhibition. researchgate.net

| Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 (Human Breast Adenocarcinoma) | 6.50 ± 0.66 | ~24.23 | researchgate.net |

| K-562 (Human Myelogenous Leukemia) | 5.90 ± 0.95 | ~22.00 | researchgate.net |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, such as prostaglandins, which are key mediators of inflammation and pain. wikipedia.org COX-1 is a constitutively expressed isoform involved in physiological processes, while COX-2 is inducible and predominates at sites of inflammation. mdpi.comnih.gov Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Based on the available scientific literature, there are no specific studies reporting the direct inhibitory activity of this compound on either COX-1 or COX-2 enzymes.

NAD(P)H:quinone reductase is a phase II detoxification enzyme that protects cells against the toxic effects of quinones and their reactive oxygen species by promoting a two-electron reduction. nih.gov The induction of this enzyme is considered an important mechanism for cancer chemoprevention. nih.gov

While this compound has been identified as a constituent of the noni plant (Morinda citrifolia), which also contains potent quinone reductase inducers like 2-methoxy-1,3,6-trihydroxyanthraquinone, there is no direct evidence in the reviewed literature to suggest that this compound itself is an inducer of quinone reductase. researchgate.net

The interaction of small molecules with DNA is a well-established mechanism for many anticancer drugs. These interactions can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. oncotarget.com

Research indicates that this compound likely exerts some of its biological effects through direct interaction with DNA. Synthetic derivatives of this compound are reported to act primarily through DNA intercalation. This mechanism involves the planar anthraquinone structure sliding in and sandwiching itself between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. oncotarget.com

Cellular Pathway Modulation